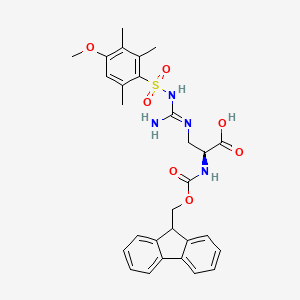

Fmoc-(3,(Mtr)Guanidino)-Ala-OH

Description

Contextual Significance of Unnatural Amino Acids in Peptide Science

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that can be either naturally occurring or synthetically created. cpcscientific.combiosynth.com Their integration into peptide science has become a powerful strategy for overcoming the limitations of natural peptides, such as poor stability and low bioavailability. sigmaaldrich.comnih.gov By incorporating UAAs, scientists can design peptides and proteins with enhanced functionalities, including increased stability, improved potency, and novel biological activities. nih.govnih.gov This has profound implications for drug discovery and protein engineering, allowing for the creation of more effective and targeted therapeutics. biosynth.comnih.gov The structural diversity of UAAs provides a vast toolkit for modifying peptide backbones and side chains, leading to the development of peptidomimetics with improved pharmacological properties. cpcscientific.comsigmaaldrich.com

Role of Orthogonal Protecting Groups in Advanced Organic Synthesis

The synthesis of complex molecules like peptides requires a sophisticated approach to protect reactive functional groups. numberanalytics.com Orthogonal protection is a pivotal strategy that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. numberanalytics.comfiveable.me This allows for precise and sequential chemical modifications, which is crucial in multi-step syntheses. numberanalytics.comfiveable.me

In peptide synthesis, the most common orthogonal protecting group pair is Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl). americanpeptidesociety.orgiris-biotech.de The Fmoc group is base-labile and is typically used to protect the α-amino group of amino acids, while the Boc group is acid-labile and is often used for side-chain protection. americanpeptidesociety.orgiris-biotech.de This orthogonality is fundamental to solid-phase peptide synthesis (SPPS), enabling the stepwise and controlled assembly of amino acids into a peptide chain. americanpeptidesociety.orgwikipedia.org The development of a wide array of protecting groups with distinct removal conditions has been instrumental in advancing the synthesis of complex peptides and other organic molecules. jst.go.jpbham.ac.uk

Overview of Guanidino-Functionalized Amino Acids in Biomolecular Research

The guanidinium (B1211019) group, the functional moiety of the amino acid arginine, plays a critical role in molecular recognition and biological function due to its ability to form strong electrostatic and hydrogen-bonding interactions. nih.govineosopen.org Guanidino-functionalized amino acids, which incorporate this group, are of significant interest in biomolecular research. nih.gov They are often used as mimics of arginine to probe and modulate protein-protein, protein-DNA, and protein-RNA interactions. nih.gov

The synthesis of peptides containing guanidino-functionalized amino acids allows researchers to investigate the impact of the guanidinium group's position and orientation on biological activity. nih.gov These modified amino acids can enhance the binding affinity and specificity of peptides to their targets. nih.gov Furthermore, the guanidinium group can improve the cell-penetrating properties of peptides, a valuable attribute for drug delivery. mdpi.com The study of guanidino-functionalized compounds extends to the development of antibacterial agents and molecular sensors. nih.govrsc.org

Rationale for Investigating Fmoc-(3,(Mtr)Guanidino)-Ala-OH in Modern Peptide Chemistry

The compound this compound is a specialized, non-natural amino acid derivative designed for use in modern peptide synthesis. It combines several key features that make it a valuable tool for creating sophisticated peptides with unique properties.

The core of this molecule is an alanine (B10760859) (Ala) residue, providing a simple and flexible backbone. chemicalbook.com The key modification is the guanidino group attached at the 3-position, which introduces the potential for strong interactions and can mimic the functionality of arginine. nih.gov

The protection strategy is crucial. The α-amino group is protected by the base-labile Fmoc group, making it compatible with the widely used Fmoc-based solid-phase peptide synthesis (SPPS). wikipedia.orgpublish.csiro.au The guanidino group is protected by the Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) group. jst.go.jpmdpi.com The Mtr group is acid-labile, providing the necessary orthogonality to the Fmoc group. jst.go.jppeptide.com This allows for the selective deprotection of the α-amino group for peptide chain elongation while the guanidino group remains protected until the final cleavage from the resin. iris-biotech.depeptide.com

The investigation of this compound is driven by the desire to create peptides with tailored functionalities. By incorporating this building block, researchers can introduce a guanidinium group at a specific position within a peptide sequence, which is distinct from the natural arginine structure. This allows for the fine-tuning of a peptide's binding affinity, specificity, and other biological properties. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds and concepts discussed in this article.

Table 1: Properties of Key Chemical Groups

| Name | Abbreviation | Type | Cleavage Condition |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile protecting group | Piperidine (B6355638) in DMF americanpeptidesociety.orgwikipedia.org |

| tert-Butyloxycarbonyl | Boc | Acid-labile protecting group | Trifluoroacetic acid (TFA) americanpeptidesociety.org |

| 4-Methoxy-2,3,6-trimethylphenylsulfonyl | Mtr | Acid-labile protecting group | Trifluoroacetic acid (TFA) jst.go.jppeptide.com |

| Guanidino Group | - | Functional Group | - |

Table 2: Compound Information

| Compound Name | Structure | Key Features |

| This compound | D-alanine backbone with a protected guanidino group | Non-natural amino acid, Fmoc protected amine, Mtr protected guanidino group vulcanchem.com |

| Alanine | Ala | Simple amino acid with a methyl side chain chemicalbook.com |

| Arginine | Arg | Natural amino acid with a guanidinium side chain nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H32N4O7S |

|---|---|

Molecular Weight |

580.7 g/mol |

IUPAC Name |

(2S)-3-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C29H32N4O7S/c1-16-13-25(39-4)17(2)18(3)26(16)41(37,38)33-28(30)31-14-24(27(34)35)32-29(36)40-15-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-13,23-24H,14-15H2,1-4H3,(H,32,36)(H,34,35)(H3,30,31,33)/t24-/m0/s1 |

InChI Key |

ITPWVEUAGFUBDN-DEOSSOPVSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc 3, Mtr Guanidino Ala Oh

Strategic Design of Precursors and Building Blocks

The cornerstone of the synthesis is the methodical assembly of the molecule from carefully chosen starting materials. This involves the initial synthesis of the core structure, followed by the sequential and selective addition of the requisite protecting groups.

Synthesis of the Guanidino-Functionalized Alanine (B10760859) Core Structure

The synthesis of the guanidino-functionalized alanine core typically commences with a readily available and suitably protected chiral precursor, L-2,3-diaminopropionic acid (L-Dap). A common starting material is Nα-Fmoc-L-2,3-diaminopropionic acid, where the alpha-amino group is already protected, allowing for selective modification of the beta-amino group.

The introduction of the guanidino moiety at the β-position is achieved through a guanylation reaction. A variety of guanylating agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and the nature of the protecting groups on the resulting guanidino group. A widely used reagent is 1H-pyrazole-1-carboxamidine hydrochloride, which reacts with the primary amine to form the guanidinium (B1211019) salt.

Alternatively, protected guanylating agents such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine or N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea can be utilized. These reagents introduce a Boc-protected guanidino group, which can be subsequently deprotected to allow for the introduction of the Mtr group.

Table 1: Comparison of Guanylating Agents for the Synthesis of the Guanidino-Functionalized Alanine Core

| Guanylating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| 1H-Pyrazole-1-carboxamidine hydrochloride | Basic conditions (e.g., triethylamine (B128534), DIEA) in a polar aprotic solvent (e.g., DMF) | Readily available, straightforward reaction | Forms an unprotected guanidinium salt which may require subsequent protection |

| N,N'-di-Boc-1H-pyrazole-1-carboxamidine | Basic conditions in polar aprotic solvents | Introduces a protected guanidino group, good yields | May require an additional deprotection step |

| N,N'-bis(Boc)-S-methylisothiourea | Mercury(II) chloride or other activators in THF or DCM | High efficiency for sterically hindered amines | Use of toxic heavy metal reagents |

Regioselective Introduction of the Fmoc Protecting Group on the Alpha-Amine

The regioselective protection of the α-amino group with the Fmoc moiety is a critical step to ensure that subsequent reactions occur selectively at the β-amino or guanidino group. When starting with L-2,3-diaminopropionic acid, the differentiation between the α- and β-amino groups is crucial. The α-amino group is generally more nucleophilic and less sterically hindered than the β-amino group, allowing for a degree of regioselectivity.

The protection is typically carried out using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. wwu.edu The choice of base and solvent can significantly influence the selectivity of the reaction.

Table 2: Reagents for the Regioselective Fmoc Protection of the Alpha-Amine

| Reagent | Base | Solvent | Typical Reaction Time |

| Fmoc-Cl | Sodium bicarbonate, Sodium carbonate | Dioxane/Water, DMF | 12-24 hours |

| Fmoc-OSu | Sodium bicarbonate, DIEA | Acetonitrile (B52724)/Water, DCM | 2-18 hours |

Selective Incorporation of the Mtr Protecting Group on the Guanidino Moiety

The Mtr group is a well-established protecting group for the guanidino function of arginine and its analogs, offering stability to the basic conditions used for Fmoc group removal while being labile to acidic conditions for final deprotection. nih.gov The introduction of the Mtr group is typically achieved by reacting the guanidino group with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl) in the presence of a base.

For the synthesis of Fmoc-(3,(Mtr)Guanidino)-Ala-OH, the Mtr group is introduced onto the pre-formed guanidino group. If a Boc-protected guanidino intermediate was synthesized, the Boc groups must first be removed under acidic conditions (e.g., with trifluoroacetic acid) before the Mtr group can be installed. The selectivity of this step is high due to the high nucleophilicity of the guanidino nitrogen atoms.

Optimization of Reaction Conditions and Synthetic Pathways

The efficiency and success of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters.

Selection of Solvents, Reagents, and Catalysts for Efficient Conversion

The choice of solvent plays a critical role in all steps of the synthesis. For the Fmoc protection and guanylation reactions, polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile are commonly employed to ensure the solubility of the reactants and to facilitate the desired chemical transformations. chemimpex.comresearchgate.netdntb.gov.ua

The selection of the base is also crucial for both the efficiency and selectivity of the reactions. For Fmoc protection, inorganic bases like sodium bicarbonate or organic bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIEA) are frequently used. For the guanylation reaction, a non-nucleophilic base is preferred to avoid side reactions.

Catalysts are not always necessary but can be employed to enhance reaction rates. For instance, in some guanylation reactions, mercury(II) salts have been used as activators for thiourea-based reagents, although the toxicity of these reagents has led to the development of alternative methods. organic-chemistry.org

Kinetic and Thermodynamic Considerations in Reaction Control

The principles of kinetic and thermodynamic control are pertinent to achieving the desired regioselectivity and yield. nih.govnih.govsemanticscholar.org In the regioselective Fmoc protection of L-Dap, the reaction is often run at lower temperatures to favor the kinetically controlled product, which is the Nα-protected isomer, due to the higher reactivity of the α-amino group.

Similarly, in the guanylation step, the reaction conditions can be tuned to favor the desired product. The temperature and reaction time can be adjusted to either favor the faster-forming kinetic product or the more stable thermodynamic product. For instance, in some guanylation reactions, steric hindrance can play a significant role in determining the product distribution, which is a thermodynamic factor. mdpi.com

Table 3: Influence of Reaction Parameters on Synthesis Outcomes

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Influences reaction rate and selectivity (kinetic vs. thermodynamic control). Higher temperatures can lead to side reactions. | Reactions are often started at low temperatures (e.g., 0 °C) and gradually warmed to room temperature to control exothermicity and improve selectivity. |

| Solvent Polarity | Affects solubility of reactants and can influence the transition state energies, thereby altering reaction rates and selectivity. | A solvent that dissolves all reactants and reagents is chosen. Solvent mixtures are sometimes used to fine-tune polarity. |

| Base Strength | Affects the deprotonation of nucleophiles and the neutralization of acidic byproducts. Stronger bases can lead to side reactions like racemization. | A base with a pKa appropriate for the specific reaction is selected. Non-nucleophilic bases are used when competing nucleophilic attack is possible. |

| Reaction Time | Determines the extent of conversion. Prolonged reaction times can lead to the formation of byproducts. | Reactions are monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. |

By carefully considering these synthetic methodologies and optimizing the reaction conditions, this compound can be prepared in a controlled and efficient manner, providing a valuable building block for peptide synthesis and other applications in medicinal chemistry.

Laboratory-Scale Purification and Isolation Techniques for this compound

The purification and isolation of this compound are critical steps to ensure the high purity required for its use in solid-phase peptide synthesis (SPPS). The presence of impurities can lead to the formation of deletion sequences or other modifications in the final peptide product. Therefore, robust laboratory-scale purification techniques are employed to enrich the target compound and enhance its purity. These methods primarily include chromatographic separation and crystallization or precipitation protocols.

Chromatographic Separation Methods for Target Compound Enrichment

Chromatographic techniques are powerful tools for the purification of Fmoc-protected amino acids, offering high-resolution separation of the desired product from reaction byproducts and unreacted starting materials. High-Performance Liquid Chromatography (HPLC) is a widely utilized method for both analytical and preparative-scale purification of these compounds. phenomenex.comphenomenex.com

For the enrichment of this compound, reversed-phase HPLC (RP-HPLC) is a common approach. This technique separates molecules based on their hydrophobicity. The stationary phase is typically a silica (B1680970) support functionalized with alkyl chains (e.g., C8 or C18), and the mobile phase is a mixture of an aqueous solvent (often containing an acid modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile or methanol. phenomenex.com The separation is achieved by eluting the column with a gradient of increasing organic solvent concentration.

The choice of the stationary phase and mobile phase composition is crucial for achieving optimal separation. Polysaccharide-based chiral stationary phases have also been explored for the enantioseparation of N-Fmoc α-amino acids, which is critical for ensuring the enantiomeric purity of the final product. phenomenex.comphenomenex.com

Interactive Data Table: Representative RP-HPLC Conditions for the Purification of Fmoc-Amino Acids

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm | C8, 5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water | 0.05% TFA in Water |

| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile/Methanol (1:1) |

| Gradient | 5-95% B over 30 min | 10-90% B over 25 min | 20-80% B over 20 min |

| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.5 mL/min |

| Detection | UV at 265 nm | UV at 254 nm | UV at 272 nm |

Note: The conditions presented are illustrative and may require optimization for the specific separation of this compound.

Factors that influence the chromatographic separation of Fmoc-amino acids include the nature of the protecting groups, with more protected compounds sometimes being easier to resolve. tandfonline.comtandfonline.com The use of additives in the mobile phase, such as acids (formic acid, trifluoroacetic acid) and bases (triethylamine), can also significantly impact the retention and selectivity of the separation. nih.gov

Crystallization and Precipitation Protocols for Enhanced Purity

Following chromatographic enrichment, or as an alternative purification method, crystallization and precipitation are employed to obtain this compound in a solid, highly pure form. These techniques rely on the differential solubility of the target compound and impurities in a given solvent system.

Crystallization involves dissolving the crude product in a suitable solvent at an elevated temperature to create a supersaturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, tend to remain in the solution (mother liquor). The choice of solvent is critical and is often determined empirically. Common solvents for the crystallization of Fmoc-amino acids include ethyl acetate, dichloromethane, and isopropyl alcohol. researchgate.netajpamc.com

Precipitation is a faster process where a non-solvent (or anti-solvent) is added to a solution of the crude product, causing the target compound to become insoluble and precipitate out of the solution. This method is particularly useful for removing highly soluble impurities. For Fmoc-protected amino acids, precipitation can be induced by adding a non-polar solvent like diethyl ether or heptane (B126788) to a solution of the compound in a more polar solvent like dichloromethane or ethyl acetate. researchgate.netrsc.org

Detailed protocols for the purification of similar Fmoc-amino acids often involve dissolving the crude material in a solvent and then either cooling to induce crystallization or adding an anti-solvent to cause precipitation. For instance, a general procedure could involve dissolving the crude Fmoc-amino acid in a solvent like toluene (B28343) or isopropyl alcohol at an elevated temperature, followed by cooling to room temperature and further stirring to maximize the yield of the purified solid, which is then collected by filtration. ajpamc.com

Interactive Data Table: Common Solvent Systems for Crystallization and Precipitation of Fmoc-Amino Acids

| Technique | Solvent | Anti-Solvent | Typical Observation |

|---|---|---|---|

| Crystallization | Ethyl Acetate | Petroleum Ether | Formation of crystalline solid upon cooling |

| Crystallization | Dichloromethane | Heptane | Slow formation of crystals |

| Precipitation | Dichloromethane | Diethyl Ether | Rapid formation of a solid precipitate |

| Precipitation | N,N-Dimethylformamide | Water | Precipitation of the product |

| Recrystallization | Ethanol | - | Crystals form upon cooling a saturated solution |

Note: The selection of an appropriate solvent system is crucial and often requires experimentation to achieve the best purity and yield for this compound.

The success of both crystallization and precipitation is dependent on factors such as the concentration of the solute, the rate of cooling or addition of the anti-solvent, and the presence of seed crystals. These techniques are essential for obtaining a final product with the high degree of purity necessary for peptide synthesis.

An article focusing on the chemical compound this compound is not feasible at this time due to a lack of available scientific research and data on this specific molecule. Extensive searches have not yielded the detailed experimental findings required to accurately discuss its structural characterization by NMR spectroscopy and mass spectrometry.

To provide a comprehensive and scientifically accurate article as requested, specific data from ¹H NMR, ¹³C NMR, 2D NMR, ESI-MS, and MALDI-MS analyses are necessary. Without access to peer-reviewed studies or spectral data for this compound, any attempt to generate the requested content would be speculative and not meet the required standards of accuracy and authoritativeness.

Advanced Analytical Techniques for Structural Characterization in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Elution Profiling

High-Performance Liquid Chromatography is an indispensable technique for verifying the purity of synthesized compounds and for isolating high-purity material. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Analytical HPLC for Monitoring Reaction Progress and Final Purity

Analytical Reverse-Phase HPLC (RP-HPLC) is a critical tool for monitoring the progress of the synthesis of Fmoc-(3,(Mtr)Guanidino)-Ala-OH and for determining the purity of the final product. In RP-HPLC, a non-polar stationary phase, typically octadecylsilane (B103800) (C18) bonded to silica (B1680970), is used in conjunction with a polar mobile phase. nih.gov The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

The Fmoc group, being highly hydrophobic, significantly influences the retention time of the molecule. The progress of the coupling reaction to introduce the Fmoc group can be monitored by observing the appearance of the product peak at its characteristic retention time and the disappearance of the starting material peak. For final purity assessment, a gradient elution is commonly employed, where the concentration of an organic solvent (like acetonitrile) in the mobile phase is gradually increased. google.com This ensures the elution of all components, from the most polar impurities to the highly retained product. The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram, with detection typically performed using a UV detector at a wavelength where the Fmoc group strongly absorbs, such as 265 nm or 289 nm. mostwiedzy.pl Purity levels for research-grade Fmoc-protected amino acids are often expected to exceed 99%. phenomenex.com

Illustrative Data Table: Typical Analytical HPLC Parameters

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) |

| Gradient | 30% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 25 °C |

Note: This table represents typical conditions for analyzing Fmoc-protected amino acids and serves as an illustrative example for this compound.

Preparative HPLC for Isolation of High-Purity Research Material

Once the synthesis is complete, preparative HPLC is often employed to isolate this compound from any remaining impurities, such as unreacted starting materials or by-products. Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns with a greater amount of stationary phase to handle larger sample loads. google.com

The goal of preparative HPLC is to obtain the compound of interest at a very high purity, often greater than 98%, which is crucial for subsequent research applications like peptide synthesis. ethz.ch The conditions developed during analytical HPLC are typically scaled up for the preparative separation. Fractions are collected as the eluent exits the column, and those containing the pure product, as determined by analytical HPLC of the fractions, are pooled and lyophilized to yield the final, highly purified compound. google.comgoogle.com

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting spectrum of absorption versus wavenumber is unique to the molecule and provides a "fingerprint."

For this compound, IR spectroscopy is used to confirm the presence of its key structural components: the Fmoc group, the Mtr group, the guanidino moiety, and the carboxylic acid. The fluorenyl portion of the Fmoc group gives rise to characteristic aromatic C-H stretching and bending vibrations. The urethane (B1682113) linkage of the Fmoc group and the carboxylic acid both contain carbonyl (C=O) groups, which produce strong absorption bands. The guanidino group and the Mtr group also have distinct vibrational modes. researchgate.netmdpi.com

Illustrative Data Table: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300-2500 | Carboxylic Acid | O-H Stretch (broad) |

| ~3350 | Amine/Guanidino | N-H Stretch |

| ~3060 | Aromatic (Fmoc, Mtr) | C-H Stretch |

| ~2950 | Alkyl (Ala, Mtr) | C-H Stretch |

| ~1720 | Carboxylic Acid | C=O Stretch |

| ~1690 | Urethane (Fmoc) | C=O Stretch |

| ~1640 | Guanidino | C=N Stretch & N-H Bend researchgate.net |

| ~1530 | Amide II (Fmoc) | N-H Bend & C-N Stretch |

| ~1380 | Sulfonyl (Mtr) | S=O Asymmetric Stretch |

| ~1160 | Sulfonyl (Mtr) | S=O Symmetric Stretch |

| ~740 | Aromatic (Fmoc) | C-H Out-of-plane Bend |

Note: This table is a theoretical representation of expected IR peaks based on the known functional groups within the molecule. Actual peak positions may vary slightly.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. velp.com This is a fundamental method for verifying the empirical formula of a newly synthesized compound. The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. azom.com The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by various detection methods. google.com

For this compound, with a molecular formula of C₂₉H₃₂N₄O₇S, elemental analysis provides a crucial check on the purity and identity of the compound. The experimentally determined percentages of C, H, N, and S are compared against the calculated theoretical values. A close correlation between the found and calculated values provides strong evidence for the correct elemental composition of the synthesized molecule.

Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Count | Total Mass | Mass Percent (%) |

| Carbon | C | 12.011 | 29 | 348.319 | 60.00 |

| Hydrogen | H | 1.008 | 32 | 32.256 | 5.56 |

| Nitrogen | N | 14.007 | 4 | 56.028 | 9.65 |

| Oxygen | O | 15.999 | 7 | 111.993 | 19.29 |

| Sulfur | S | 32.06 | 1 | 32.06 | 5.52 |

| Total | 580.656 | 100.00 |

Note: The molecular formula C₂₉H₃₂N₄O₇S and the corresponding molecular weight of 580.66 g/mol are used for these calculations.

Applications in Peptide and Peptidomimetic Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides, and the integration of modified residues like Fmoc-(3,(Mtr)Guanidino)-Ala-OH requires careful consideration of the standard SPPS cycle, which consists of Nα-Fmoc deprotection, amino acid coupling, and washing steps. lgcstandards.compeptide.com

For sterically demanding or modified amino acids, more potent activating reagents are often preferred. Uronium/aminium salt-based reagents are highly popular due to their efficiency and speed. chempep.com However, a significant challenge with these reagents is the potential for a side reaction where the reagent reacts with the free N-terminal amine of the peptide, forming a guanidine (B92328) moiety and irreversibly terminating the peptide chain. peptide.comrsc.org This is particularly relevant when working with guanidinium (B1211019) coupling reagents like HBTU and TBTU. rsc.orgresearchgate.net

To mitigate this side reaction, a pre-activation step is strongly recommended. chempep.compeptide.com In this strategy, the Fmoc-amino acid is mixed with the coupling reagent and a base (typically DIPEA) for a few minutes before the solution is added to the resin. This allows for the formation of the active ester intermediate, which then readily reacts with the peptide's N-terminal amine, outcompeting the chain-terminating guanidinylation reaction. chempep.com

Table 1: Comparison of Common Coupling Reagents for SPPS This table is interactive. You can sort and filter the data.

| Reagent | Class | Key Features | Recommendation for Guanidino-Containing Residues |

|---|---|---|---|

| HBTU/TBTU | Aminium/Uronium Salt | Highly efficient, fast reaction times. chempep.com | Effective, but pre-activation is essential to prevent N-terminal guanidinylation. peptide.comrsc.org |

| HATU | Aminium/Uronium Salt | Enhanced reactivity, reduced racemization compared to other reagents. rsc.org | Highly effective; pre-activation is still a recommended practice. rsc.orgresearchgate.net |

| PyBOP | Phosphonium Salt | High coupling efficiency, particularly for hindered couplings. chempep.com | Good choice, generally lower risk of guanidinylation side reaction compared to uronium salts. |

| DIC/HOBt | Carbodiimide/Additive | Cost-effective, low racemization with HOBt additive. chempep.com | Can be effective, but may be slower or less efficient for bulky residues compared to phosphonium or uronium salts. |

The removal of the temporary Nα-Fmoc protecting group is a crucial step repeated throughout the synthesis. nih.gov This is typically achieved using a solution of a secondary amine base, most commonly 20% piperidine (B6355638) in a polar solvent like DMF. altabioscience.comiris-biotech.de The reaction proceeds via a β-elimination mechanism. nih.govaltabioscience.com

The efficiency and kinetics of Fmoc deprotection can be influenced by the steric bulk of the amino acid side chain and by aggregation of the growing peptide chain. peptide.com For this compound, while the alanine (B10760859) backbone is not inherently bulky, the large Mtr-protected guanidino group could potentially influence the local environment. Studies on the deprotection kinetics of Fmoc-L-Arginine(Pbf)-OH, which also has a large protected guanidino side chain, have shown that complete deprotection may require longer reaction times (e.g., a minimum of 10 minutes) compared to less bulky residues like leucine. nih.gov Therefore, it is prudent to ensure sufficient deprotection time (e.g., 2 x 10 min) to prevent the formation of deletion sequences. The completion of the deprotection reaction can be monitored by UV spectroscopy, quantifying the released dibenzofulvene-piperidine adduct. iris-biotech.de

After peptide chain assembly is complete, the final step is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is a sulfonyl-type protecting group for the guanidino function. rsc.orgnih.gov It is known for its high acid stability, requiring strong acidic conditions for its removal. rsc.org

The standard cleavage cocktail for removing the Mtr group is trifluoroacetic acid (TFA), often in the presence of scavengers to trap reactive cationic species generated during the process. peptide.comthermofisher.com However, the Mtr group is significantly more acid-stable than newer arginine protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). thermofisher.compeptide.com

Challenges Associated with Mtr Deprotection:

Prolonged Cleavage Times: Complete removal of the Mtr group can require extended treatment with TFA, sometimes for several hours (e.g., 7.5 to 12 hours), especially when multiple Mtr-protected residues are present in the sequence. peptide.comthermofisher.com This contrasts sharply with the Pbf group, which is typically removed in under 4 hours. thermofisher.com

Side Reactions: The long exposure to strong acid can lead to the degradation of sensitive residues within the peptide. For instance, tryptophan-containing peptides are susceptible to modification by by-products released from the Mtr group or scavengers like EDT during prolonged cleavage. peptide.com

Incomplete Deprotection: Due to its stability, there is a risk of incomplete Mtr group removal, leading to a heterogeneous final product that is difficult to purify.

Table 2: Cleavage Conditions for Mtr and Comparison with Other Guanidino Protecting Groups This table is interactive. You can sort and filter the data.

| Protecting Group | Typical Cleavage Cocktail | Typical Time | Associated Challenges |

|---|---|---|---|

| Mtr | TFA / Phenol (5% w/w) or TFA / Thioanisole / EDT peptide.com | 7.5 - 12 hours peptide.comthermofisher.com | Very slow removal; increased risk of side reactions with sensitive residues (e.g., Trp); incomplete deprotection. thermofisher.com |

| Pmc | TFA / H₂O / Scavengers | > 4 hours (multiple Arg) thermofisher.com | Slower than Pbf; released Pmc cation is difficult to scavenge and can modify other residues. thermofisher.com |

| Pbf | TFA / H₂O / TIS / EDT | < 4 hours (typically 2) thermofisher.com | Currently the most common choice; faster and cleaner cleavage with easily scavenged by-products. thermofisher.com |

To address these challenges, alternative cleavage methods using reagents like trimethylsilyl bromide (TMSBr) in TFA have been developed, which can cleanly deprotect multiple Arg(Mtr) residues in as little as 15 minutes, suppressing side reactions.

Beyond the N-terminal guanidinylation previously mentioned, other side reactions can occur during the synthesis of peptides containing this compound.

Aggregation: The elongation of the peptide chain can sometimes be hampered by intermolecular hydrogen bonding, leading to aggregation of the peptide-resin. peptide.com This can prevent reagents from accessing the reactive sites, resulting in incomplete coupling and deprotection. While not specific to the guanidino-alanine itself, it is a general problem in SPPS. Mitigation strategies include switching to more polar solvents like N-methylpyrrolidone (NMP), adding chaotropic salts, or performing couplings at elevated temperatures (e.g., using microwave irradiation). peptide.com

Aspartimide Formation: If the peptide sequence contains an aspartic acid (Asp) residue, it is prone to a base-catalyzed side reaction during the piperidine-mediated Fmoc deprotection. chempep.comnih.gov This leads to the formation of a cyclic aspartimide intermediate, which can result in racemization and the formation of β-linked peptides. Adding an acidic additive like HOBt to the deprotection solution can help suppress this side reaction. peptide.com

Diketopiperazine Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. chempep.compeptide.com This is especially prevalent when proline is one of the first two residues. Using a sterically hindered resin, such as 2-chlorotrityl chloride resin, can help minimize this side reaction. peptide.com

Utilization in Solution-Phase Peptide Synthesis Methodologies

While SPPS is dominant, solution-phase synthesis remains important, particularly for the large-scale production of shorter peptides and for the synthesis of protected peptide fragments intended for subsequent ligation. springernature.com

In a fragment condensation strategy, smaller, fully protected peptide segments are synthesized (either in solution or on a solid support and then cleaved) and subsequently coupled together in solution. springernature.comresearchgate.net This approach can be more efficient for producing very long peptides or small proteins. researchgate.netdoi.org

This compound can be incorporated into a fragment during its initial synthesis. The resulting protected fragment, containing the guanidino-alanine residue, can then be used as a building block for further condensation. A key challenge in fragment condensation is the risk of racemization of the C-terminal amino acid of the fragment being activated for coupling. chempep.com To minimize this, coupling reagents known to suppress epimerization, such as those used with additives like HOBt or HOAt, are employed. chempep.com The coupling of large, protected fragments can be challenging due to poor solubility and slow reaction kinetics. doi.org The choice of solvent and coupling conditions must be carefully optimized to achieve high yields in this convergent synthesis approach. researchgate.net

Strategies for Purification of Intermediates and Final Products

The purification of peptides synthesized using this compound is a critical step to ensure the isolation of the target molecule with high purity. The process addresses the removal of impurities generated during synthesis, such as deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups. bachem.com

Purification of Intermediates:

During solid-phase synthesis, intermediates remain attached to the solid support, and purification is achieved by thorough washing steps after each coupling and deprotection cycle. Solvents like dimethylformamide (DMF) are used to remove excess reagents and by-products. uci.edu The purity of the Fmoc-amino acid building blocks themselves is crucial, as impurities can be incorporated into the growing peptide chain. nih.govsemanticscholar.org Recrystallization of the Fmoc-amino acid derivatives prior to synthesis can significantly increase the purity of the final crude peptide. ajpamc.com

Purification of the Final Crude Product:

Following the completion of the peptide sequence, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Mtr group, are removed. This process typically involves treatment with a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions. peptide.com The resulting crude peptide mixture is then purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.com

The purification by RP-HPLC separates the target peptide from impurities based on hydrophobicity. A C18-modified silica (B1680970) column is often used as the stationary phase, and a gradient of increasing organic solvent (like acetonitrile) in water, both containing an ion-pairing agent like TFA, is used as the mobile phase. bachem.com

| Purification Step | Technique/Method | Purpose | Key Considerations |

| Intermediate Purification | Solvent Washing on Solid Support | Removal of excess reagents and by-products after coupling and deprotection. | Use of high-purity solvents like DMF is essential. uci.edu |

| Crude Peptide Purification | Reversed-Phase HPLC (RP-HPLC) | Separation of the target peptide from synthesis-related impurities. bachem.com | Choice of column, solvent gradient, and additives can be optimized for specific peptides. |

| Final Product Isolation | Lyophilization | Removal of solvents to obtain the purified peptide as a stable powder. bachem.com | Proper lyophilization ensures the stability of the final product. |

Monitoring Purification:

Analytical HPLC is used to monitor the progress of the purification and to assess the purity of the collected fractions. bachem.compeptide.com Mass spectrometry is also employed to confirm the identity of the purified peptide.

Design and Synthesis of Structurally Constrained Peptides

Incorporating this compound into peptide sequences can be a strategy for the design and synthesis of structurally constrained peptides. Conformational constraints can enhance biological activity, receptor selectivity, and enzymatic stability by reducing the flexibility of the peptide backbone. nih.gov

The synthesis of a structurally constrained peptide using this building block would follow the general principles of Fmoc-SPPS. The this compound would be coupled to the growing peptide chain at the desired position. After assembly of the linear peptide, cyclization can be performed, for example, by forming an amide bond between the N-terminus and the C-terminus, or by creating a disulfide bridge between two cysteine residues.

| Constraint Strategy | Method | Role of this compound | Potential Benefits |

| Backbone Cyclization | Head-to-tail or side-chain-to-side-chain cyclization. | Incorporation into the peptide sequence to provide a key recognition element. | Increased stability and receptor affinity. nih.gov |

| Disulfide Bridging | Introduction of cysteine residues for oxidative cyclization. | Part of the loop or a recognition motif within the cyclic structure. | Enhanced conformational rigidity. |

Development of Peptidomimetics with Tailored Conformational and Functional Attributes

This compound is a valuable tool for the development of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability and bioavailability. The guanidino group is a key feature in many biological recognition processes, and its incorporation can confer specific functionalities. nih.govnih.gov

By using this compound, researchers can introduce a guanidinium group at a specific position in a peptide or a non-peptidic scaffold, thereby creating a peptidomimetic with tailored attributes. For example, the guanidino group can be crucial for interactions with biological targets like receptors or enzymes. nih.gov

The synthesis of such peptidomimetics would involve the use of this compound in a standard SPPS protocol, potentially in combination with other non-natural amino acids or organic moieties to create the desired scaffold. The Mtr protecting group is stable to the standard Fmoc deprotection conditions (piperidine in DMF) but can be removed during the final acid cleavage step. peptide.com

| Attribute | Design Strategy | Example Application |

| Enhanced Receptor Binding | Positioning the guanidino group to mimic a key arginine interaction. | Design of potent and selective receptor agonists or antagonists. |

| Increased Proteolytic Stability | Incorporation into a non-natural backbone. | Development of longer-lasting therapeutic agents. |

| Improved Cell Penetration | The cationic nature of the guanidino group can facilitate membrane translocation. | Creation of cell-penetrating peptides for drug delivery. |

Research Applications in Chemical Biology and Biochemical Investigations

Development of Chemical Probes for Protein-Ligand Interaction Studies

The guanidinium (B1211019) group, a key feature of the amino acid arginine, is frequently involved in crucial molecular recognition events, including protein-protein, protein-DNA, and protein-RNA interactions. nih.gov The ability of Fmoc-(3,(Mtr)Guanidino)-Ala-OH to serve as a synthetic mimic of arginine allows for its incorporation into chemical probes designed to investigate these interactions.

This compound is readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. nih.gov This allows for the creation of peptide-based affinity reagents where the strategically placed guanidino group can mimic the binding properties of arginine. These synthetic peptides can then be used to study and modulate the affinity and specificity of protein-protein interactions. For example, by replacing a key arginine residue in a known binding peptide with this modified alanine (B10760859), researchers can probe the contribution of the guanidinium moiety to the binding affinity.

A study on the incorporation of α-guanidino acids as arginine mimetics into ligands for SH3 domains demonstrated that such modifications could modulate paralogue specificity and target site affinity. nih.gov While not the exact compound, this research highlights the principle of using protected guanidino-amino acids to create tailored affinity reagents.

| Peptide Sequence | Target Protein | Modification | Observed Effect on Binding |

| Ac-RRLIEDNEYAARG-NH2 | Src SH3 domain | Replacement of Arg with α-guanidino acid derivative | Modulation of binding affinity and specificity |

| Ac-RRLIEDNEYAARG-NH2 | Grb SH3 domain | Replacement of Arg with α-guanidino acid derivative | Altered paralogue specificity |

This table presents representative data for arginine mimetics to illustrate the principles of using guanidino-modified amino acids in peptide-based affinity reagents.

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to covalently label and identify active enzymes within complex biological systems. nih.gov While direct examples of this compound in ABPP probes are not extensively documented, the guanidinium motif is a privileged structure in medicinal chemistry due to its ability to form strong hydrogen bonds with negatively charged groups in protein active sites. nih.gov

The incorporation of a guanidino-containing residue like that derived from this compound into an ABPP probe could enhance its selectivity for certain enzyme classes that recognize arginine or possess a complementary negatively charged binding pocket. The guanidinium group can act as a recognition element, guiding the probe to its target protein before a reactive "warhead" on the probe forms a covalent bond with an active site residue.

A study on the mode of action of a novel antibiotic containing a guanidinium motif utilized an affinity-based protein profiling probe to identify its cellular target. nih.gov This demonstrates the utility of the guanidinium group in guiding probes to their respective protein targets.

Utility in Studying Enzyme Mechanism and Inhibition Pathways

The structural similarity of the side chain of this compound to that of arginine makes it a valuable tool for designing molecules to study enzymes that recognize or process arginine.

By incorporating the guanidino-alanine residue into a peptide sequence that is a known substrate for a particular enzyme, researchers can create substrate analogues. These analogues can bind to the enzyme's active site but are not processed in the same way as the natural substrate. This allows for the study of enzyme-substrate binding interactions without the complication of catalytic turnover. Such studies can provide valuable insights into the enzyme's mechanism.

Furthermore, the strategic placement of the guanidino group can be used to design transition state mimetics. These molecules are designed to resemble the high-energy transition state of an enzymatic reaction and therefore bind to the enzyme with very high affinity, acting as potent inhibitors.

The guanidinium group is known to participate in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions. nih.gov By systematically replacing arginine residues in a substrate with the guanidino-alanine derived from this compound, researchers can investigate the specific role of the guanidinium group's interactions within the enzyme's active site. This can help to elucidate the structural basis for substrate recognition and catalysis.

Studies have shown that the guanidinium group can form strong interactions with carboxylate groups of aspartate and glutamate (B1630785) residues in enzyme active sites, as well as with the phosphate (B84403) backbone of nucleic acids. nih.gov Understanding these interactions is crucial for the rational design of enzyme inhibitors and therapeutic agents.

| Enzyme Class | Role of Guanidinium Group in Active Site | Interacting Residues |

| Serine Proteases | Substrate recognition and binding | Aspartate, Glutamate |

| Kinases | Anchoring of ATP | Aspartate |

| Arginases | Substrate binding | Aspartate, Histidine |

This table provides examples of enzyme classes where the guanidinium group plays a critical role in active site interactions.

Application in Bioconjugation and Site-Specific Biomolecule Modification

The ability to perform site-specific modifications of biomolecules is essential for a wide range of applications in chemical biology, including the development of antibody-drug conjugates and the attachment of fluorescent probes for imaging. While the guanidino group itself is not typically used for direct covalent modification under physiological conditions, the strategic incorporation of this compound into a peptide or protein can introduce a unique site for subsequent functionalization.

Following the synthesis of a peptide containing the guanidino-alanine residue, the Mtr protecting group can be removed to expose the free guanidino group. While stable, this group can be further modified under specific chemical conditions. More commonly, the amino acid backbone provides handles for bioconjugation. For example, after incorporation into a peptide, the N-terminal amine or a lysine (B10760008) residue elsewhere in the sequence can be used for conjugation. The presence of the guanidino-alanine residue can influence the local environment and potentially the reactivity of these sites.

Furthermore, the guanidinylation of primary amines on peptides and proteins is a known strategy for modifying their properties. nih.gov While this compound is used for incorporation into a peptide chain, the study of guanidinylation reactions provides a basis for understanding how the exposed guanidino group might be further functionalized if desired.

Strategies for Selective Derivatization of Peptides and Proteins

The incorporation of (3,(Mtr)Guanidino)-Ala into a peptide sequence provides a strategic tool for the selective modification of peptides and proteins. The guanidino group is a versatile chemical handle that, once deprotected, can undergo a variety of chemical transformations. The Mtr protecting group allows the researcher to control when this reactive group is revealed.

One key strategy involves orthogonal deprotection. If other amino acids in the peptide have protecting groups that are removed under different conditions (e.g., base-labile or photolabile groups), the Mtr group can be retained until a specific point in a synthetic scheme. It is then removed with a strong acid like TFA to expose the guanidino function for a specific, targeted reaction. sigmaaldrich.com This allows for site-specific labeling, cross-linking, or conjugation.

Guanidination, the modification of primary amines (like the side chain of lysine) to form guanidinium groups, is a known strategy for altering the properties of peptides for applications such as mass spectrometry analysis. nih.gov By directly synthesizing a peptide with (3,(Mtr)Guanidino)-Ala, one can bypass the need for a post-synthetic guanidination reaction, placing the guanidino group at a precise location of choice. This pre-incorporation method is highly efficient for creating peptides with specific functionalities for subsequent derivatization.

Below is a table summarizing potential derivatization strategies following the incorporation and deprotection of the guanidino group.

| Derivatization Strategy | Reagent/Method | Resulting Modification | Application |

| Fluorescent Labeling | Isothiocyanate or NHS-ester dyes | Labeled peptide | Probing peptide localization and interactions |

| Biotinylation | NHS-Biotin | Biotinylated peptide | Affinity purification, binding assays (e.g., streptavidin) |

| Cross-linking | Bifunctional cross-linkers (e.g., glutaraldehyde) | Cross-linked peptide-protein complexes | Studying protein-protein interactions |

| Cyclization | Intramolecular reaction with another side chain | Cyclized peptide | Constraining peptide conformation, enhancing stability |

Construction of Novel Hybrid Biomaterials for Research Purposes

The guanidino group, the key functional moiety of the (3,(Mtr)Guanidino)-Ala side chain, is positively charged at physiological pH and is an excellent hydrogen bond donor. These properties are exploited in the construction of novel biomaterials. Peptides containing guanidino groups, often referred to as arginine-rich peptides, are known for their ability to interact with cell membranes and other biological macromolecules.

By incorporating (3,(Mtr)Guanidino)-Ala into a peptide sequence, researchers can design and synthesize peptides that act as building blocks for larger hybrid biomaterials. For instance, these peptides can be conjugated to polymers to create functionalized hydrogels, grafted onto surfaces to create biocompatible coatings, or attached to nanoparticles for targeted delivery applications. The use of a non-natural amino acid like (3,(Mtr)Guanidino)-Ala allows for the fine-tuning of the material's properties, such as charge density and spatial arrangement of the functional groups, which would be different from materials made with natural arginine.

These novel biomaterials have research applications in areas such as:

Cell Culture Scaffolds: Surfaces functionalized with guanidinium-containing peptides can promote cell adhesion and proliferation.

Drug Delivery Vehicles: The cationic nature of the guanidino group can facilitate the binding and transport of anionic drugs or nucleic acids.

Biosensors: Immobilized peptides containing this residue can be used to capture and detect specific biological analytes through electrostatic and hydrogen-bonding interactions.

The table below outlines how the incorporation of (3,(Mtr)Guanidino)-Ala can influence the properties of hybrid biomaterials.

| Biomaterial Type | Property Influenced by Guanidino Group | Research Application |

| Peptide-Polymer Hydrogels | Swelling ratio, mechanical strength, cell adhesion | 3D cell culture, tissue engineering |

| Surface Coatings | Surface charge, protein adsorption, biocompatibility | Medical implants, biosensor chips |

| Functionalized Nanoparticles | Zeta potential, cellular uptake, cargo loading | Gene delivery, targeted drug delivery |

Contribution to Structure-Activity Relationship (SAR) Studies of Bioactive Peptides

Structure-activity relationship (SAR) studies are fundamental to peptide and drug design. nih.gov They involve systematically modifying the structure of a bioactive peptide and observing how these changes affect its biological activity. mdpi.com this compound is a valuable tool for these studies, particularly for probing the role of arginine residues.

Arginine is a common amino acid in bioactive peptides, and its long, flexible, and cationic side chain often plays a critical role in binding to biological targets. By replacing a natural arginine residue with (3,(Mtr)Guanidino)-Ala, researchers can investigate the importance of the side chain's length and conformation. The (3,(Mtr)Guanidino)-Ala residue retains the essential guanidinium headgroup but has a significantly shorter and less flexible aliphatic chain (an alanine backbone).

This substitution allows researchers to answer key SAR questions:

Is the specific length of the arginine side chain necessary for activity, or is the mere presence of the cationic guanidinium group sufficient?

Does the reduced conformational flexibility of the shorter side chain enhance or diminish binding and activity?

How does the altered distance of the guanidinium group from the peptide backbone affect interactions with the target receptor or enzyme?

The results of these studies provide crucial insights into the molecular interactions governing a peptide's function, guiding the design of more potent, stable, or selective peptide-based therapeutics. Quantitative structure-activity relationship (QSAR) models can also be developed using data from such analogues to predict the activity of new peptide designs. mdpi.com

The following table provides a hypothetical comparison for an SAR study of a bioactive peptide where Arginine (Arg) is replaced with (Guanidino)-Ala (Gua-Ala).

| Peptide Analogue | Side Chain Length | Side Chain Flexibility | Relative Binding Affinity (%) | Biological Activity (%) |

| Native Peptide (with Arg) | Long (4-carbon chain) | High | 100 | 100 |

| Analogue 1 (with Gua-Ala) | Short (1-carbon chain) | Low | 80 | 65 |

| Analogue 2 (with Lysine) | Long (4-carbon chain, amine group) | High | 45 | 30 |

This hypothetical data would suggest that while the guanidinium group is important (as the Gua-Ala analogue is more active than the Lysine analogue), the length and flexibility of the side chain also contribute significantly to optimal activity.

Advanced Protecting Group Chemistry Pertaining to Fmoc and Mtr Moieties

Principles of Orthogonal Protecting Group Strategies in Complex Syntheses

Orthogonal protection is a cornerstone of modern peptide synthesis, enabling the selective removal of one type of protecting group in the presence of others. nih.govpeptide.com This strategy allows for the stepwise elongation of a peptide chain and subsequent modification of specific side chains while the rest of the molecule remains protected. iris-biotech.de In a typical Fmoc/tBu-based solid-phase peptide synthesis (SPPS), the protection scheme involves three classes of protecting groups based on their lability. iris-biotech.de

Temporary Protecting Groups: These protect the α-amino group of the incoming amino acid during coupling. The Fmoc group is the most common example, removed after each coupling step. iris-biotech.denih.gov

Permanent Protecting Groups: These protect reactive amino acid side chains throughout the synthesis and are only removed during the final cleavage step, often concurrently with the peptide's release from the solid support. iris-biotech.de The Mtr group falls into this category.

Semi-permanent Protecting Groups: These offer an additional layer of orthogonality, as they can be removed on-resin without affecting temporary or permanent groups, allowing for specific side-chain modifications like cyclization or labeling. iris-biotech.desigmaaldrich.com

The combination of the base-labile Fmoc group and the acid-labile Mtr group is a classic example of an orthogonal pair. peptide.comaltabioscience.com The Fmoc group can be repeatedly cleaved with a mild base, typically a solution of piperidine (B6355638) in an organic solvent, without affecting the Mtr group or other acid-labile side-chain protecting groups (like tBu or Trt). peptide.comiris-biotech.de Conversely, the Mtr group remains stable during the repetitive base treatments for Fmoc removal but is cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA), at the end of the synthesis. peptide.compeptide.com This compatibility is crucial for ensuring the integrity of the growing peptide chain and preventing unwanted side reactions. nih.gov

Table 1: Orthogonality in Fmoc/Mtr-Based Synthesis

Detailed Deprotection Mechanisms and Selectivity Considerations

The selective and high-yielding removal of the Fmoc and Mtr groups is critical for obtaining the desired final product in high purity. Understanding their deprotection mechanisms allows for the optimization of reaction conditions and the mitigation of potential side reactions.

The Fmoc group is cleaved under mild basic conditions via a β-elimination mechanism. nih.govscielo.org.mx This process is typically carried out using a 20-40% solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF). peptide.comrsc.org

The mechanism proceeds in two main steps:

Proton Abstraction: The secondary amine base abstracts the acidic proton from the C9 position of the fluorenyl ring system. nih.govscielo.org.mx

β-Elimination: This abstraction initiates a rapid elimination, leading to the formation of the free α-amino group, carbon dioxide, and a highly reactive intermediate, dibenzofulvene (DBF). scielo.org.mxspringernature.com

The piperidine serves a dual role: it not only acts as the base for the initial proton abstraction but also functions as a scavenger, trapping the electrophilic DBF intermediate to form a stable adduct. nih.govspringernature.com This prevents the DBF from undergoing polymerization or reacting with the newly liberated free amine, which would result in chain termination. scielo.org.mx While other amines can be used, cyclic secondary amines like piperidine are particularly efficient at trapping the DBF, driving the deprotection reaction to completion. nih.gov

The Mtr group is a sulfonyl-based protecting group designed for the guanidino function of arginine and related structures. It is significantly more acid-labile than the earlier tosyl (Tos) group but requires strong acidic conditions for complete removal. peptide.comnih.gov The standard condition for Mtr cleavage is treatment with concentrated trifluoroacetic acid (TFA). peptide.com

The deprotection mechanism involves the protonation of the sulfonyl group, followed by the cleavage of the sulfur-nitrogen bond. This process generates highly reactive cationic species, including the Mtr cation. sigmaaldrich.com If not trapped, these electrophilic cations can lead to undesired side reactions, most notably the alkylation of sensitive amino acid residues within the peptide sequence, such as tryptophan and tyrosine. peptide.comsigmaaldrich.com

To prevent these side reactions, "scavengers" are added to the cleavage cocktail. sigmaaldrich.com Scavengers are nucleophilic species that efficiently quench the reactive cations. The choice and composition of the scavenger mixture depend on the peptide's amino acid sequence. thermofisher.com

Thioanisole: Often used to accelerate the removal of Mtr groups. peptide.comsigmaaldrich.com

Phenol: Protects tyrosine and tryptophan residues from modification. sigmaaldrich.compeptide.com

Triisopropylsilane (TIS): A highly effective scavenger for quenching trityl- and tert-butyl-derived cations. sigmaaldrich.comnih.gov It acts by irreversibly donating a hydride to the cation. nih.gov

Water: Helps to hydrolyze carbocations and is a common component of cleavage cocktails. acs.org

1,2-Ethanedithiol (EDT): A soft nucleophile effective at scavenging various cations, but its use can sometimes lead to the modification of tryptophan. sigmaaldrich.com

The removal of the Mtr group can be slow, sometimes requiring several hours for completion, especially in peptides containing multiple Mtr-protected residues. sigmaaldrich.comthermofisher.com The progress of the deprotection is often monitored by HPLC to find a balance between complete Mtr removal and minimizing acid-catalyzed degradation of the peptide. sigmaaldrich.compeptide.com

Table 2: Common Scavengers for Mtr Deprotection

Challenges and Innovations in Guanidino Protection Chemistry

Protecting the highly basic and nucleophilic guanidino group is essential to prevent side reactions and improve solubility during SPPS. nih.gov While the Mtr group has been widely used, its slow cleavage kinetics and the potential for side reactions have driven the development of improved protecting groups and strategies. peptide.comthermofisher.com

The primary challenge during the acidolytic cleavage of sulfonyl-based guanidino protecting groups like Mtr is the generation of reactive byproducts. A significant side reaction is the O-sulfonation of serine and threonine residues, which can occur during the TFA-mediated cleavage of Mtr or Pmc groups if appropriate scavengers are absent. nih.gov Another major issue is the reattachment of the cleaved protecting group to the indole (B1671886) side chain of tryptophan. peptide.com This can be largely suppressed by using scavenger cocktails, and further mitigated by protecting the tryptophan indole nitrogen with a Boc group (Fmoc-Trp(Boc)-OH). sigmaaldrich.com

To address the shortcomings of the Mtr group, several alternative sulfonyl-based protecting groups with increased acid lability have been developed. These alternatives are fully compatible with the standard Fmoc/tBu orthogonal strategy.

Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl): More acid-labile than Mtr, allowing for faster deprotection times (typically under 4 hours). peptide.comthermofisher.com However, the cleaved Pmc cation can still alkylate sensitive residues. thermofisher.com

Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl): The most widely used and most acid-labile of the common sulfonyl protecting groups for arginine. peptide.comnih.gov Its deprotection is usually complete within two hours with standard TFA cocktails, and the resulting cation is more easily scavenged than those from Mtr or Pmc. nih.govthermofisher.com

Other Groups: Groups like nitro (NO2) and bis-Boc have also been explored. The NO2 group is orthogonal to the Fmoc/tBu strategy as it can be removed by reduction (e.g., with SnCl2) rather than acidolysis. nih.gov

The evolution from Mtr to Pmc and Pbf reflects a continuous effort to optimize peptide synthesis by accelerating the final deprotection step and minimizing side reactions, thereby improving the yield and purity of the final peptide product. peptide.comnih.gov

Table 3: Comparison of Arginine Side-Chain Protecting Groups

Future Directions and Emerging Research Avenues

Innovations in Synthesis and Scale-Up for Research Applications

The synthesis of functionalized guanidino amino acids has evolved to allow for their production in gram amounts, making them accessible as building blocks for constructing synthetic receptors. nih.gov Future innovations are likely to focus on enhancing the efficiency and scalability of these synthetic routes. The development of catalytic guanylation reactions presents a promising strategy for the rapid and atom-economical synthesis of guanidine-containing compounds. mdpi.com These methods, which can utilize commercially available catalysts, could be adapted for the large-scale production of Fmoc-(3,(Mtr)Guanidino)-Ala-OH, thereby facilitating its broader use in research and development. Furthermore, advancements in purification techniques will be crucial to ensure the high purity of the final product, which is essential for its application in peptide synthesis.

Exploration of Novel Biological Targets for Peptides Containing Guanidino-Functionalized Alanine (B10760859)

Peptides incorporating guanidino-functionalized alanine are being explored for their potential to interact with a diverse range of biological targets. The guanidinium (B1211019) group is a key pharmacophore in many biologically active molecules, and its presence can confer the ability to bind to proteins and other biomolecules with high affinity and specificity. researchgate.netnih.gov A particularly promising area of research is the development of guanidinium-stapled helical peptides for targeting protein-protein interactions. nih.gov This approach utilizes the guanidinium group to constrain the peptide into a helical conformation, which can enhance its binding to specific protein targets. nih.gov

Moreover, the conjugation of guanidines with cell-penetrating peptides is being investigated as a novel strategy for the development of therapeutic agents against pathogens like Leishmania. mdpi.com Peptides containing guanidino-functionalized alanine could also be designed to target enzymes, nucleic acids, and other cellular components involved in disease processes. The ability of the guanidinium group to interact with anionic species makes it an ideal motif for targeting phosphate-rich molecules like DNA and RNA. researchgate.net

Integration with Automated Peptide Synthesis Platforms for High-Throughput Research

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), particularly in automated platforms. nih.govuci.edu The Fmoc group's stability to acid and lability to mild base provides an orthogonal protection strategy that is compatible with a wide range of amino acid side-chain protecting groups. nih.govchempep.com this compound is designed for seamless integration into these automated workflows. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group provides robust protection for the guanidino function during the repetitive cycles of deprotection and coupling, and it can be removed under the final acidic cleavage conditions. The compatibility of this building block with standard coupling reagents and deprotection protocols used in automated synthesizers facilitates the high-throughput synthesis of peptide libraries for screening and optimization studies. uci.edu

Computational Studies and Molecular Modeling for Rational Design of Derivatives

Computational methods are becoming indispensable tools in the design and discovery of bioactive peptides. mdpi.com Molecular modeling and molecular dynamics (MD) simulations can provide valuable insights into the structural characteristics, dynamics, and interactions of peptides at the molecular level. mdpi.com These techniques can be employed to study the conformational preferences of peptides containing guanidino-functionalized alanine and to predict their binding modes with biological targets. researchgate.netacs.org

By simulating the interactions between a peptide and its target, researchers can rationally design derivatives with improved affinity, selectivity, and stability. For example, computational studies can help to optimize the placement of the guanidino group within the peptide sequence to maximize its interactions with key residues on the target protein. All-atom MD simulations are particularly useful for investigating the secondary structures of peptides and how they are influenced by the incorporation of non-standard amino acids. nih.gov This computational-driven approach has the potential to accelerate the development of novel peptide-based therapeutics and research tools. mdpi.com

Potential for Developing Next-Generation Chemical Biology Tools

The unique properties of the guanidinium group make this compound an attractive building block for the development of sophisticated chemical biology tools. The ability of guanidino-functionalized compounds to act as chemosensors for carboxylates has been demonstrated, suggesting their potential use in the construction of peptide-based sensors for detecting specific metabolites or post-translational modifications. nih.gov

Furthermore, the guanidine (B92328) moiety can be functionalized to introduce reporter groups, such as fluorophores or affinity tags, into peptides. nih.gov This allows for the creation of probes for imaging biological processes, identifying protein-protein interactions, and elucidating cellular pathways. The development of bioconjugation strategies that link guanidine-containing peptides to other molecules, such as small-molecule drugs or nanoparticles, could lead to the creation of novel drug delivery systems with enhanced targeting and efficacy. mdpi.com The versatility of the guanidine group provides a rich platform for the design and synthesis of next-generation chemical biology tools with a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.